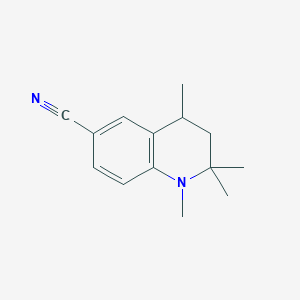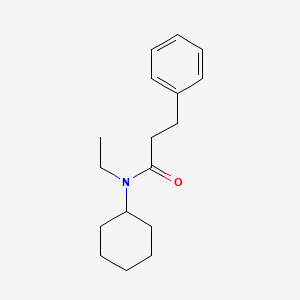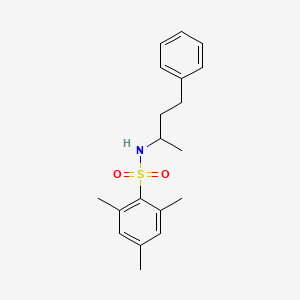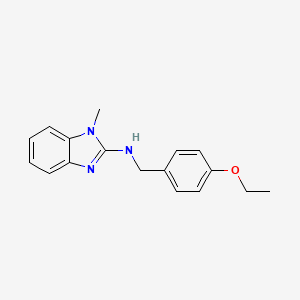
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with multiple methyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer for the synthesis of polymeric materials and has applications in the production of BPA-free plastics.
Naphthalene, 1,2,3,4-tetrahydro-: This compound is used in various industrial applications and has a different structural framework compared to quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-10-8-14(2,3)16(4)13-6-5-11(9-15)7-12(10)13/h5-7,10H,8H2,1-4H3 |
InChI Key |
KVSCRVRVQZJIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C#N)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B11032074.png)
![1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
![1-[(2-Methoxyanilino)methylene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11032081.png)
![Ethyl 2-{[4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-(ethoxycarbonyl)-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11032087.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)

![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032112.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11032123.png)
![2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione](/img/structure/B11032124.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B11032128.png)
![Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11032135.png)
